1-(3-bromophenyl)azepane
Description
Structure
3D Structure
Properties
CAS No. |
1313883-57-6 |
|---|---|
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)azepane |
InChI |
InChI=1S/C12H16BrN/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 |
InChI Key |
BKWKISFPPHAPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 1-(3-bromophenyl)azepane and related structures can be achieved through various organic reactions. A common approach involves the nucleophilic substitution reaction between azepane and a suitable bromophenyl electrophile. For instance, the reaction of azepane with 1-bromo-3-iodobenzene (B1265593) or similar reagents under appropriate conditions can yield the desired product.
Characterization of this compound involves a suite of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The 1H NMR spectrum would show characteristic signals for the protons on the azepane ring and the aromatic protons of the bromophenyl group. The integration and splitting patterns of these signals provide detailed information about the connectivity of the atoms. Similarly, the 13C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks characteristic of the presence of a bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for C-H stretching (both aliphatic and aromatic), C-N stretching, and C-Br stretching vibrations.
Chemical Properties and Reactivity
Catalytic Approaches in Azepane Synthesis
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the synthesis of complex cyclic molecules, offering a metal-free alternative to traditional methods. A notable organocatalytic approach for azepane synthesis involves a domino reaction to create oxygen-bridged azepanes. These intermediates can then be transformed into a variety of optically active azepane derivatives, including azepanones and azepanols. acs.org
One innovative strategy employs 2-aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates under Brønsted acid catalysis. acs.orgnih.gov This method leverages the umpolung (polarity inversion) reactivity of the hydrazone to afford (E)-diazoaryl-benzo[b]azepine derivatives. acs.orgnih.gov The reaction proceeds through a sequence involving a diaza-ene reaction, condensation, and imine-enamine tautomerization, yielding highly functionalized benzazepine structures with excellent yields and high diastereoselectivity. acs.org
Key Features of the Organocatalytic Approach:
Reaction Type: Domino (Cascade) Reaction
Catalyst: Brønsted Acid
Key Intermediates: Iminium ions, enamines
Advantages: Metal-free conditions, high stereoselectivity, construction of multiple chemical bonds in a single operation.
| Reactants | Catalyst | Product Type | Yield | Diastereomeric Ratio (d.r.) |
| 2-Aminoaryl N-monosubstituted hydrazones + 2-oxo-3-butenoates | Brønsted Acid | (E)-diazoaryl-benzo[b]azepine derivatives | 89-99% | >19:1 |
Table 1: Representative results from the organocatalytic synthesis of benzo[b]azepine derivatives. acs.orgnih.gov
Stereoselective Synthesis of Azepane Scaffolds
Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. The synthesis of chiral azepanes has been approached through various stereoselective methods.
Asymmetric Inductions and Chirality Transfer
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral element present in the substrate, reagent, or catalyst.
A powerful method for synthesizing polysubstituted azepanes with multiple stereocenters involves the use of a chiral ligand, (-)-sparteine (B7772259), in conjunction with organolithium reagents. nih.govthieme-connect.de The process starts with the asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, mediated by the (-)-sparteine/n-BuLi complex. The resulting chiral organolithium species undergoes a conjugate addition to an α,β-unsaturated ester. nih.gov This key step establishes the stereochemistry of the product with high diastereo- and enantioselectivity. The resulting enecarbamate can then be cyclized to form the azepane ring. nih.govthieme-connect.de A significant advantage of this methodology is the ability to access the enantiomeric series by employing an invertive lithiation-stannylation-lithiation sequence. nih.gov
Another strategy involves the zwitterionic aza-Claisen rearrangement of optically active trans 4-silyloxy-2-vinylpyrrolidines. This reaction proceeds with a nearly complete 1,4-chirality transfer, generating nine-membered ring lactams that can serve as precursors to other heterocyclic systems. nih.gov The stereochemical outcome of subsequent transannular ring contractions is strongly influenced by the planar chiral information established in the medium-sized ring. nih.gov
Furthermore, the synthesis of a novel chiral α-tetrazole binaphthylazepine has been achieved, where the stereochemistry is controlled through nucleophilic addition to an azepine N-oxide. nih.gov
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple chiral centers. One effective method for preparing diastereomerically pure azepanes is through the ring expansion of piperidine (B6355638) derivatives. rsc.org This approach offers excellent yield with exclusive stereoselectivity and regioselectivity. rsc.org The precise stereochemical outcome can be investigated and confirmed using techniques like X-ray crystallography and semiempirical molecular orbital calculations. rsc.org
Another highly diastereoselective method involves the reaction of 2-aminoaryl N-monosubstituted hydrazones with 2-oxo-3-butenoates, catalyzed by a Brønsted acid. acs.orgnih.gov This organocatalytic domino reaction constructs multisubstituted seven-membered nitrogenous heterocyclic scaffolds, affording (E)-diazoaryl-benzo[b]azepine derivatives with a diastereomeric ratio greater than 19:1. acs.orgnih.gov
The lithiation-conjugate addition sequence mediated by (-)-sparteine also demonstrates high diastereoselectivity, providing enantioenriched enecarbamates that are precursors to 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov
| Method | Key Transformation | Stereochemical Outcome | Reference |
| Piperidine Ring Expansion | Ring expansion | Diastereomerically pure azepanes | rsc.org |
| Organocatalytic Domino Reaction | Diaza-ene, condensation, tautomerization | High diastereoselectivity (d.r. >19:1) | acs.orgnih.gov |
| (-)-Sparteine-mediated Lithiation/Conjugate Addition | Asymmetric deprotonation and conjugate addition | High diastereo- and enantioselectivity | nih.gov |
Table 2: Summary of diastereoselective approaches to azepane scaffolds.
Specialized Synthetic Techniques
Beyond general catalytic methods, specialized techniques involving highly reactive intermediates have been developed for the targeted functionalization of azepane rings.
Organolithium Chemistry in Azepane Functionalization
Organolithium reagents are powerful bases and nucleophiles that enable the formation of carbon-carbon bonds. researchgate.net Their application in azepane synthesis provides a route to complex, polysubstituted derivatives.
A key strategy is the (-)-sparteine-mediated asymmetric lithiation-conjugate addition sequence. nih.gov This method generates highly diastereo- and enantioenriched enecarbamates by reacting a lithiated N-Boc-allylamine with a β-aryl α,β-unsaturated ester. nih.gov Subsequent hydrolysis, cyclization, and reduction steps yield enantiopure 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov The use of the chiral diamine (-)-sparteine is crucial for inducing asymmetry during the initial deprotonation step. thieme-connect.de
Another approach involves the reductive amination of aldehydes and ketones with deprotected halogenated secondary cyclopropylamines. This process can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like functionalized piperidines and azepanes. rsc.org The initial halogenated aminocyclopropane derivatives can be accessed through reactions with dihalocarbenes or via a chlorine-to-lithium exchange reaction. rsc.org
Diazocarbonyl Chemistry for Functionalized Azepanes
The use of diazocarbonyl compounds in heterocyclic synthesis is well-established, particularly for forming five-membered azole rings through processes like metal-catalyzed N-H insertion followed by cyclization. mdpi.comresearchgate.netnih.gov
While direct applications of diazocarbonyl compounds for the synthesis of the core azepane ring are less common, they serve as crucial precursors for building blocks used in azepine synthesis. For instance, α-CF₃-diazo compounds can be used to generate functionalized allenes via a nih.govthieme-connect.de-sigmatropic rearrangement. nih.gov These allenes can then undergo a copper(I)-catalyzed tandem amination/cyclization with amines to produce trifluoromethyl-substituted azepine derivatives. nih.gov This tandem transformation involves the intermolecular addition of the amine to the alkyne followed by an intramolecular cyclization onto the allene (B1206475) moiety. nih.gov
An organocatalytic method has also been developed for the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives. This reaction utilizes 2-aminoaryl N-monosubstituted hydrazones, which contain a diazo-like functional group, highlighting an indirect but powerful application of diazo chemistry concepts in constructing the azepine framework. acs.orgnih.gov
Photochemical and Electrochemical Methods in Azepane Synthesis
The construction of the seven-membered azepane ring presents a unique challenge in synthetic chemistry. While traditional methods often rely on ring-closing or ring-expansion reactions, photochemical and electrochemical approaches have emerged as powerful strategies, offering mild reaction conditions and novel pathways for the formation of these important heterocyclic systems. researchgate.netnih.gov These methods leverage light or electrical energy to generate highly reactive intermediates, enabling transformations that are often difficult to achieve through conventional thermal reactions.
Photochemical Synthesis of Azepanes
Photochemistry provides a green and efficient avenue for the synthesis of azepanes by enabling unique bond formations and skeletal rearrangements under mild conditions. researchgate.netrsc.orgrsc.org Key strategies include photochemical ring expansions and formal cycloadditions, which transform readily available starting materials into complex azepane structures.
One notable method involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netnih.gov This process, mediated by blue light at room temperature, centers on the conversion of a nitro group into a singlet nitrene. This highly reactive intermediate induces the transformation of a six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis step furnishes the saturated azepane ring, completing a two-step synthesis of polysubstituted azepanes from simple nitroarenes. nih.gov This strategy has proven effective for creating azepane analogues of known piperidine-based drugs. nih.gov
Another significant photochemical approach is the formal [5+2] cycloaddition, which utilizes a photochemical rearrangement of N-vinylpyrrolidinones to construct azepin-4-ones. nih.gov This two-step procedure begins with the condensation of pyrrolidinones with various aldehydes to form N-vinylpyrrolidinone intermediates. These intermediates then undergo a photochemical rearrangement upon irradiation with 254 nm light, leading to the formation of densely functionalized azepin-4-ones in good yields. nih.gov The resulting azepinones serve as versatile precursors that can be further modified to access a diverse range of substituted azepane derivatives. nih.gov The reaction is typically conducted in a degassed solvent like THF under an argon atmosphere. nih.gov
The scope of this photochemical rearrangement is broad, tolerating a variety of substituents on the enamine portion of the N-vinylpyrrolidinone intermediate. nih.gov This includes simple alkyl groups, aryl moieties, and both electron-rich and electron-poor benzyl (B1604629) substituents. nih.gov
Table 1: Examples of Azepin-4-one Synthesis via Photochemical Rearrangement This interactive table summarizes the yields of various azepin-4-ones synthesized through the photochemical rearrangement of N-vinylpyrrolidinones, as reported in research findings. nih.gov
| Starting Aldehyde | Substituent on Enamine | Product (Azepin-4-one) | Yield (%) |
| Isovaleraldehyde | Isopropyl | 2-isopropyl-1,5,6,7-tetrahydro-2H-azepin-4-one | 75 |
| Pivaldehyde | tert-Butyl | 2-(tert-butyl)-1,5,6,7-tetrahydro-2H-azepin-4-one | 81 |
| Cyclohexanecarboxaldehyde | Cyclohexyl | 2-cyclohexyl-1,5,6,7-tetrahydro-2H-azepin-4-one | 78 |
| Benzaldehyde | Phenyl | 2-phenyl-1,5,6,7-tetrahydro-2H-azepin-4-one | 85 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-azepin-4-one | 70 |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)-1,5,6,7-tetrahydro-2H-azepin-4-one | 65 |
Electrochemical Methods in Azepane Synthesis
Electrochemical synthesis offers a sustainable and efficient alternative for constructing C-N bonds, a key step in the formation of many nitrogen heterocycles, including azepanes. elsevierpure.com These methods utilize electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. youtube.com By controlling the electrode potential, chemists can achieve high selectivity and functional group tolerance.
While specific examples of the direct electrochemical synthesis of this compound are not prevalent in the literature, the principles of electrochemical C-N bond formation are well-established and applicable to azepane systems. elsevierpure.comnih.gov For instance, aqueous pulsed electrochemistry has been shown to promote C-N bond formation by transforming nitrite (B80452) and arylboronic acids into arylamines with high yields. nih.gov This process involves the electroreduction of nitrite to ammonia (B1221849) at a cathode, followed by a copper-catalyzed coupling with the arylboronic acid. nih.gov Such a strategy could conceptually be adapted for intramolecular cyclization to form azepanes from appropriately designed precursors.
Furthermore, electrochemical methods have been successfully employed in the synthesis of other nitrogen-containing heterocycles. For example, an efficient electrochemical protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridines has been developed, proceeding through a domino condensation/bromination sequence in a simple undivided cell without external oxidants. researchgate.net This demonstrates the potential of electrochemistry to facilitate complex transformations in a single step. The application of similar principles, such as anodic oxidation to initiate cyclization reactions, could pave the way for novel azepane syntheses. youtube.com
The development of electrocatalytic systems is crucial for advancing these synthetic strategies. Integrating heterogeneous and homogeneous catalysis in one-pot electrochemical reactions is a promising direction for constructing C-N bonds from inorganic nitrogen sources, highlighting the sustainable nature of this approach. nih.gov
Reactivity of the Bromine Substituent
The bromine atom attached to the phenyl group is a key site for synthetic modification, primarily through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki Conditions)
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of organic substituents in place of the bromine atom.
The general scheme for a Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com The reaction is valued for its mild conditions and tolerance of various functional groups. youtube.com
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | wiley-vch.de |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, tBu₃P) | organic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, NaOH, or K₃PO₄ | youtube.comresearchgate.net |
| Solvent | Toluene, Dioxane, DMF, or water | researchgate.netresearchgate.net |
| Boron Reagent | Arylboronic acids, Alkenylboronic acids | libretexts.org |
This table presents a generalized set of conditions. Specific optimizations are often required for individual substrates.
The mechanism of the Suzuki coupling is a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. researchgate.netresearchgate.net For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. organic-chemistry.org
Nucleophilic Aromatic Substitution Pathways
While less common than electrophilic substitutions for aryl halides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. chemistrysteps.com For this compound, this would involve the replacement of the bromine atom by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
However, for SNA_r to be efficient, the aromatic ring usually requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the case of this compound, the azepane substituent is not a strong electron-withdrawing group, which makes direct nucleophilic aromatic substitution challenging under standard conditions.
An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition (benzyne) mechanism, which can occur in the presence of a very strong base like sodium amide (NaNH₂). chemistrysteps.com This mechanism does not necessitate an activating group on the aromatic ring. chemistrysteps.com
Transformations Involving the Azepane Nitrogen Atom
The nitrogen atom of the azepane ring is a nucleophilic and basic center, allowing for various functionalization and quaternization reactions.
N-Functionalization Strategies
The secondary amine functionality within the azepane ring (in its parent form) is a prime site for introducing a variety of substituents. In the case of this compound, the nitrogen is already substituted with the 3-bromophenyl group. However, further reactions are possible depending on the specific context of a synthetic route. For instance, if the azepane ring were part of a more complex molecule, modifications at the nitrogen could be a key synthetic step. A series of A-ring azepanones and azepanes have been synthesized from betulonic, oleanonic, and ursonic acids. nih.gov
Quaternization Reactions
The nitrogen atom of the azepane ring can react with alkyl halides or other electrophiles to form quaternary ammonium salts. researchgate.net This reaction converts the tertiary amine into a permanently charged quaternary ammonium group.
Table 2: General Quaternization Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-1-(3-bromophenyl)azepanium Halide |
This transformation significantly alters the electronic and physical properties of the molecule, increasing its polarity and water solubility. The quaternization reaction is a fundamental process in organic chemistry and is used to synthesize phase-transfer catalysts and ionic liquids. researchgate.net
Reactivity of the Azepane Ring System
The azepane ring is a seven-membered saturated heterocycle. wikipedia.org Its conformation is typically a flexible twist-chair or boat form. slideshare.net The reactivity of the ring itself, aside from the nitrogen atom, primarily involves reactions at the carbon atoms.
Ring-opening reactions of azepanes can be achieved under specific conditions, though they are generally less strained and therefore less reactive towards ring-opening than smaller rings like aziridines or azetidines. Ring expansion reactions are also a possibility, for instance, a pyrrolidine (B122466) ring can be expanded to an azepane ring through an intramolecular Ullmann-type annulation/rearrangement cascade. nih.gov
In the context of this compound, the reactivity of the C-H bonds on the azepane ring could be exploited through radical halogenation or oxidation reactions, although these might lack selectivity. More specific transformations would likely require the introduction of functional groups onto the ring as a preliminary step.
Ring Opening and Ring Transformation Processes
The azepane ring, while generally stable, can undergo ring-opening and transformation reactions under specific conditions. These reactions are often driven by the desire to access different heterocyclic systems. For instance, oxidative ring contraction has been demonstrated as a viable strategy. In a study on N-benzyl-2,7-dihydro-1H-azepine, chemoselective olefinic oxidation followed by ring contraction led to the formation of substituted piperidines nih.gov. This suggests that derivatives of this compound containing unsaturation in the azepane ring could potentially undergo similar transformations.
Another approach involves ring closure reactions to form fused heterocyclic systems. For example, a 1,7-carbonyl-enamine cyclization has been reported as a novel method for azepine ring formation, leading to functionalized heterocyclic fused azepine ring systems chem-soc.si. While this is a ring-forming reaction, the principles can be applied in reverse for ring-opening strategies.
Table 1: Examples of Ring Transformation Reactions on Azepane-related Scaffolds
| Starting Material Class | Reaction Type | Product Class | Reference |
|---|---|---|---|
| N-benzyl-2,7-dihydro-1H-azepine | Oxidative Ring Contraction | Substituted Piperidines | nih.gov |
Cycloaddition Reactions (e.g., [4+2], [5+2], [4+3] Cycloadditions)
Cycloaddition reactions are powerful tools for constructing complex cyclic molecules. While the saturated azepane ring of this compound is not amenable to direct cycloaddition, its unsaturated precursor, azepine, and its derivatives readily participate in such reactions slideshare.net. For instance, 1H-azepines can undergo thermal [4+2] cycloaddition reactions rsc.org.
Furthermore, the generation of benzynes from aryl halides, such as the bromophenyl group in this compound, could initiate cycloaddition reactions. Benzynes are highly reactive intermediates that can be trapped by various cycloaddition partners, including 1,3-dipoles (like azides in a [3+2] cycloaddition) or dienes (in a [4+2] Diels-Alder reaction), to rapidly build molecular complexity nih.govsci-hub.st. A hypothetical reaction could involve the in-situ generation of a benzyne (B1209423) from this compound, which then reacts with a suitable trapping agent.
Diversified temperature-controlled hydroamination/cyclization cascade reactions of homopropargylic amines have been shown to produce dihydro-1H-azepines, which can then undergo [2+2] cycloaddition reactions idexlab.com. This highlights the potential for functionalized azepane derivatives to engage in cycloaddition chemistry.
Table 2: Potential Cycloaddition Reactions Involving Azepane Derivatives
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | 1H-Azepine derivative | Dienophile | Bicyclic adduct | rsc.org |
| [3+2] Dipolar Cycloaddition | Benzyne (from aryl halide) | Azide | Benzotriazole derivative | nih.gov |
Rearrangement Reactions (e.g., Sigmatropic, Wagner-Meerwein)
Rearrangement reactions provide a means to skeletal reorganization, often leading to structurally diverse and complex molecules. In the context of azepane chemistry, several types of rearrangements are of significance.
Sigmatropic Rearrangements: The aza-Cope rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a well-documented reaction for nitrogen-containing systems wikipedia.org. The cationic 2-aza-Cope rearrangement is particularly facile and can be coupled with other reactions, like the Mannich cyclization, to create complex cyclic molecules with a thermodynamic bias towards a specific product wikipedia.org. While direct application to this compound would require specific functionalization to create the necessary 1,5-diene system, it represents a powerful synthetic strategy for related derivatives. Thermal rearrangements of 1-substituted 1H-azepines have also been observed to yield 6-aminofulvene derivatives through a proposed mechanistic pathway involving a cyclopentadiene (B3395910) intermediate and a subsequent nih.govacs.org-sigmatropic rearrangement rsc.org.
Wagner-Meerwein Rearrangements: These rearrangements typically involve carbocation intermediates and the migration of an alkyl or aryl group. While not directly reported for this compound itself, the formation of carbocationic intermediates during reactions of azepane derivatives could potentially trigger such skeletal reorganizations.
The Beckmann rearrangement is another relevant transformation, used in the synthesis of fused azepanes from parent cyclohexanone (B45756) oximes, demonstrating a key method for accessing the azepane core nih.gov.
Functional Group Interconversions on Azepane Scaffolds
Functional group interconversions are crucial for the diversification of the this compound scaffold, allowing for the synthesis of a wide range of derivatives for various applications.
Oxidation and Reduction Chemistry
The azepane scaffold can be subjected to various oxidation and reduction reactions. The nitrogen atom in the azepane ring can be oxidized to an N-oxide, which can alter its electronic properties and reactivity. The aromatic ring can also undergo oxidation, although this often requires harsh conditions.
Reduction reactions are also synthetically valuable. For instance, a palladium-catalyzed hydrogenation can be used for the exhaustive reduction of C-C double bonds and C-N triple bonds in the synthesis of annulated azepane scaffolds chemistryviews.org. This demonstrates that other functional groups on a substituted azepane can be selectively reduced in the presence of the azepane ring. An oxidation and ring contraction approach has been utilized for the synthesis of deoxynojirimycin analogues, which involves the oxidation of an olefinic bond within an azepine derivative nih.gov.
Electrophilic Aromatic Substitution on Substituted Phenyl Rings
The bromophenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a cornerstone of aromatic chemistry wikipedia.org. The azepane ring, being an N-alkyl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions relative to the nitrogen. However, the bromine atom is a deactivating group but is also an ortho, para-director. The interplay of these two substituents will govern the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com. For this compound, the positions for electrophilic attack on the phenyl ring would be influenced by the directing effects of both the azepanyl group and the bromine atom. The azepanyl group (-N(CH2)6) is an activating ortho, para-director, while the bromo group is a deactivating ortho, para-director. The positions ortho to the azepanyl group are C2 and C6, and the para position is C4. The positions ortho to the bromo group are C2 and C4, and the para position is C6. Therefore, the substitution is most likely to occur at positions 2, 4, and 6, with the precise outcome depending on the specific electrophile and reaction conditions.
A practical example of a related transformation is the synthesis of 3-aryl anthranils from anthranils and simple arenes via an electrophilic aromatic substitution strategy, showcasing the utility of this reaction class for coupling aromatic systems nih.gov.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | NO2+ | HNO3, H2SO4 | Nitro-substituted derivative | masterorganicchemistry.com |
| Halogenation | Br+, Cl+ | Br2/FeBr3, Cl2/AlCl3 | Halo-substituted derivative | wikipedia.org |
| Sulfonation | SO3 | Fuming H2SO4 | Sulfonic acid derivative | wikipedia.org |
| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Acyl-substituted derivative | masterorganicchemistry.com |
Computational and Theoretical Investigations of 1 3 Bromophenyl Azepane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (T) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have become a staple in chemical research for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Energetic Profiles
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org For 1-(3-bromophenyl)azepane, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.
DFT methods, such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p), are commonly employed for such optimizations. nih.gov The resulting optimized geometry represents a stable conformer of the molecule. For the azepane ring itself, computational studies have shown that it exists in several conformations, with the chair and twist-chair forms being particularly significant. acs.org The substitution of the 3-bromophenyl group on the nitrogen atom influences the relative energies of these conformers.
The energetic profile of the molecule can be explored by calculating the relative energies of its different stable conformations. This provides insight into the flexibility of the azepane ring and the energetic barriers between different conformers. In studies of related seven-membered heterocycles like azepane, the twist-chair conformation has been reported as the most stable, with the chair form often being associated with a transition state. nih.govacs.org
Table 1: Illustrative Energetic Profile of Azepane Conformers Note: This table is based on general findings for the parent azepane ring and serves as an example of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | ~1.5 - 2.5 |
| Boat | ~2.5 - 3.5 |
| Twist-Boat | ~1.0 - 2.0 |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum. mdpi.com A stable structure will have no imaginary frequencies. These calculations also provide a theoretical vibrational spectrum (like an infrared or Raman spectrum), which can be compared with experimental data to validate the computational model. nih.gov
Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H, C-N, or C-Br bonds, or the bending and twisting of the azepane ring. The analysis of these modes provides a detailed picture of the molecule's dynamic behavior. For complex molecules, this theoretical assignment of vibrational bands is crucial for interpreting experimental spectra. mdpi.com
Electronic Structure Characterization (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)
DFT is also used to elucidate the electronic properties of this compound.
HOMO/LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the aromatic system.
Table 2: Representative Frontier Orbital Energies Note: These values are hypothetical and for illustrative purposes only, demonstrating typical outputs from DFT calculations.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Charge Distribution : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density within the molecule, highlighting electronegative and electropositive centers. In this compound, the nitrogen and bromine atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms will be more positive.
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. acs.org It is a valuable tool for predicting how a molecule will interact with other chemical species. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the nitrogen and bromine atoms, reflecting their lone pairs of electrons, while positive potential would be found around the hydrogen atoms. nih.gov
Conformational Analysis and Dynamics via Computational Methods
The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. acs.org Computational methods are essential for exploring the complex potential energy surface of this compound to identify its stable conformers and the pathways for interconversion between them. cwu.edumdpi.com
Studies on the parent azepane and related cycloheptane systems show a preference for non-planar, puckered conformations like the chair and twist-chair forms to alleviate ring strain. acs.orgresearchgate.net The presence of the bulky 3-bromophenyl substituent on the nitrogen atom will significantly influence the conformational equilibrium.
Computational techniques for conformational analysis include:
Systematic or Stochastic Searches : Algorithms systematically rotate torsion angles or randomly sample conformational space to generate a wide range of possible structures.
Molecular Dynamics (MD) Simulations : MD simulations model the atomic motions of the molecule over time, allowing for the exploration of different conformations and their dynamic interconversions at a given temperature.
These initial structures are then typically optimized using DFT to determine their relative stabilities and geometric parameters. mdpi.com The results of such an analysis would reveal the preferred shape of the this compound molecule and the energy barriers for conformational changes, which are crucial for understanding its interactions with biological targets or other molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route might involve the N-arylation of azepane with a bromobenzene derivative. nih.gov
Transition State Analysis
By modeling the reaction pathway, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS is key to understanding the reaction's kinetics and mechanism.
DFT calculations can be used to:
Locate Transition States : Algorithms search for saddle points on the potential energy surface that connect reactants and products.
Calculate Activation Energies : The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
Analyze TS Geometry and Vibrational Modes : The geometry of the TS reveals which bonds are being formed and broken. A transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For the synthesis of this compound, transition state analysis could elucidate the specific mechanism of the carbon-nitrogen bond formation, helping to optimize reaction conditions for improved yield and selectivity.
Reaction Coordinate Studies
The key steps in the catalytic cycle, which would be the focus of a reaction coordinate study, are:
Oxidative Addition: The initial step involves the oxidative addition of the aryl halide (3-bromo-iodobenzene or 1,3-dibromobenzene) to a Pd(0) complex. Computational studies on similar systems have shown that this step is often the rate-determining step. nih.gov The energy barrier for this step is influenced by the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst.
Amine Coordination and Deprotonation: The azepane then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The final step is the reductive elimination from the palladium amide complex to form the C-N bond of this compound and regenerate the Pd(0) catalyst. wikipedia.org
Another relevant synthetic route to the azepane core is through ring expansion reactions. For instance, the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepane derivatives have been investigated using semiempirical molecular orbital calculations. These studies help in understanding the preferred pathways and the factors controlling the selectivity of the ring expansion process. Similarly, the formation of substituted azepanes through dearomative ring expansion of nitroarenes has been studied, with computational analysis suggesting a pathway involving a step-wise aziridine formation followed by ring-expansion. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)
The intermolecular interactions in crystalline this compound are crucial for understanding its solid-state properties. While a crystal structure of this compound is not publicly available, analysis of related compounds containing bromophenyl and N-aryl heterocyclic moieties provides valuable insights into the expected interactions.
Hirshfeld Surface Analysis is a powerful tool to visualize and quantify intermolecular contacts in crystals. For various N-aryl heterocyclic compounds, Hirshfeld surface analysis has revealed the predominance of H···H, C···H, and O···H interactions. For a molecule like this compound, the following contacts would be anticipated:
H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the azepane ring and the phenyl group.
C···H/H···C contacts: These interactions involve the carbon atoms of the aromatic ring and the C-H bonds of the azepane ring, contributing significantly to the crystal packing.
Br···H/H···Br contacts: The bromine atom is expected to participate in halogen bonding and other weaker interactions with hydrogen atoms of neighboring molecules.
N···H/H···N contacts: The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor.
The table below, based on data from analogous bromophenyl-containing heterocyclic compounds, illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface.
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 40-75% |
| C···H/H···C | 15-35% |
| Br···H/H···Br | 5-15% |
| N···H/H···N | 1-5% |
Hydrogen Bonding: The nitrogen atom in the azepane ring of this compound can act as a hydrogen bond acceptor, forming weak C-H···N interactions with neighboring molecules. The presence of other functional groups could lead to stronger hydrogen bonds.
Pi-Stacking: The bromophenyl group can participate in π-stacking interactions. These can be face-to-face or edge-to-face arrangements with the aromatic rings of adjacent molecules. The presence of the bromine atom can influence the nature and strength of these interactions due to its electron-withdrawing nature and its ability to participate in halogen bonding. Computational studies on bromobenzene clusters have shown that both π-stacked and T-shaped (a form of edge-to-face) structures are stable, with binding energies in the range of -6 to -24 kJ/mol.
Studies on Chirality and Stereochemical Induction Mechanisms
The azepane ring in this compound is a flexible seven-membered ring that can exist in various conformations. If the azepane ring is substituted, it can lead to chiral centers. While this compound itself is achiral, the introduction of substituents on the azepane ring would render it chiral.
Computational studies are instrumental in understanding the stereochemical outcomes of reactions leading to chiral azepane derivatives. For instance, in the synthesis of diastereomerically pure azepane derivatives through piperidine ring expansion, semiempirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of the process. These calculations help to rationalize the observed stereoselectivity by comparing the energies of different transition states leading to various stereoisomers.
The stereochemical induction in the synthesis of N-aryl heterocycles can also be influenced by the presence of chiral ligands on the metal catalyst, for example, in the Buchwald-Hartwig amination. The design of chiral phosphine ligands has been a key strategy to achieve enantioselective C-N bond formation. Computational modeling, particularly DFT, plays a crucial role in understanding the mechanism of enantioselection by analyzing the interactions between the substrate, the chiral ligand, and the metal center in the transition state.
The conformational flexibility of the seven-membered azepane ring is another important aspect of its stereochemistry. Theoretical studies on similar seven-membered N-heterocycles have explored their conformational landscapes and the energy barriers for ring inversion. nih.gov For this compound, different chair and boat-like conformations are possible, and the energy differences between them can be calculated using computational methods. The presence of the bulky 3-bromophenyl group on the nitrogen atom would be expected to influence the conformational preference of the azepane ring.
Below is a table summarizing the types of computational studies used to investigate chirality and stereochemical induction in systems analogous to this compound.
| Computational Method | Application in Stereochemical Studies |
| Semiempirical Molecular Orbital Calculations | Investigation of regiochemistry and stereochemistry in ring expansion reactions. |
| Density Functional Theory (DFT) | Elucidation of enantioselective mechanisms in catalytic reactions; calculation of energy barriers between different stereoisomeric transition states; conformational analysis of cyclic systems. researchgate.net |
| Ab initio methods | High-accuracy calculations of optical rotation for determining absolute configurations of chiral molecules. |
Advanced Functionalization and Derivatization Strategies for Azepane Scaffolds
Modular Approaches for Diverse Chemical Structures
Modular synthesis provides an efficient pathway to diverse chemical structures by coupling readily available building blocks. For 1-(3-bromophenyl)azepane, the carbon-bromine bond is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These methods allow for the systematic introduction of new carbon-carbon and carbon-heteroatom bonds, making it an ideal substrate for creating libraries of novel compounds.
Palladium-catalyzed reactions are particularly powerful tools for the functionalization of aryl halides. rsc.org Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be applied to this compound to append a wide range of substituents. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net This modular approach facilitates rapid access to derivatives with tailored electronic and steric properties.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl, Aryl-Alkenyl |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Aryl-Alkene (Styrenyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃/BINAP, Xantphos | Diaryl- or Alkyl-aryl-amine |
| C-N Coupling | Amides, Carbamates | Pd(OAc)₂/Xantphos | N-Aryl Amide/Carbamate |
| Cyanation | Zn(CN)₂ or KCN | Pd(PPh₃)₄ | Aryl Nitrile |
C-H Functionalization Methodologies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, bypassing the need for pre-functionalized substrates. researchgate.netrsc.org For this compound, C-H functionalization can be directed towards either the phenyl ring or the saturated azepane core.
Palladium-catalyzed C-H activation is a prominent method, often utilizing a directing group to control regioselectivity. nih.gov While the azepane nitrogen itself can serve as a weak directing group, more sophisticated approaches might involve the temporary installation of a stronger directing group on the phenyl ring. This allows for the selective introduction of aryl, alkyl, or other functional groups at positions ortho to the directing group. nih.govnih.gov Nickel-based catalytic systems have also proven effective for the C-H arylation and alkenylation of N-heteroarenes, offering a lower-cost alternative to palladium. nih.govresearchgate.net Functionalization of the C-H bonds on the azepane ring itself is more challenging but can be achieved through radical-based methods or advanced photoenzymatic cascades, which can introduce hydroxyl or amino groups with high selectivity. acs.org
| C-H Functionalization Type | Target Site | Catalyst System (Typical) | Reagent/Coupling Partner | Potential Outcome |
|---|---|---|---|---|
| Directed C(sp²)-H Arylation | Phenyl Ring | Pd(OAc)₂ | Aryl Halide or Boronic Acid | Introduction of a new aryl group on the phenyl ring |
| Directed C(sp²)-H Alkenylation | Phenyl Ring | Rh(III) or Ru(II) complexes | Alkene | Formation of a styrenyl derivative |
| Directed C(sp²)-H Acylation | Phenyl Ring | Pd(OAc)₂ | Aldehydes, α-oxoacids | Formation of a diaryl ketone motif. nih.gov |
| C(sp³)-H Oxidation/Amination | Azepane Ring | Photoenzymatic systems | - | Introduction of hydroxyl or amino groups on the azepane ring. acs.org |
Preparation of Precursors for Complex Molecular Synthesis
The strategic placement of the bromine atom on the phenyl ring makes this compound an exceptionally valuable precursor for the synthesis of more elaborate molecules. The bromo group can be readily transformed into other functional groups, which then serve as reaction points for further diversification.
One of the most common transformations is the conversion of the aryl bromide into an organometallic reagent. This can be achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent with magnesium metal. These highly nucleophilic intermediates can then react with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
Alternatively, the bromo group can be converted into a boronic acid or boronic ester via Miyaura borylation, using a palladium catalyst and a diboron (B99234) reagent. The resulting 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azepane is a stable, versatile intermediate that can participate in Suzuki-Miyaura cross-coupling reactions with a different set of aryl or vinyl halides. nih.gov This two-step sequence allows for the controlled, stepwise construction of complex biaryl or multi-substituted aromatic systems.
| Precursor Transformation | Reagents | Intermediate Formed | Subsequent Reaction Example | Final Product Type |
|---|---|---|---|---|
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium species | Reaction with an aldehyde (e.g., benzaldehyde) | Aryl methanol (B129727) derivative |
| Grignard Formation | Mg metal | Arylmagnesium bromide (Grignard reagent) | Reaction with CO₂ followed by acidic workup | Benzoic acid derivative |
| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl₂(dppf)) | Aryl boronic ester | Suzuki coupling with a heteroaryl chloride | Aryl-heteroaryl compound |
| Stille Coupling Precursor | Hexabutylditin, Pd catalyst | Arylstannane | Stille coupling with an acid chloride | Aryl ketone |
Derivatization Towards Material Science Applications
The functionalization of this compound opens avenues not only in medicinal chemistry but also in material science. The ability to introduce specific functionalities through the modular strategies described above allows for the design of molecules with tailored photophysical, electronic, or self-assembly properties.
For instance, by employing Sonogashira or Suzuki couplings, π-conjugated systems can be attached to the 1-phenylazepane (B1616940) scaffold. Such derivatization can lead to the creation of novel organic light-emitting diode (OLED) materials or dye-sensitized solar cell (DSSC) components, where the azepane group can influence solubility, morphology, and electronic properties. nih.gov The dibenzo[b,f]azepine scaffold, a related structure, has already shown potential in these applications. nih.gov
Furthermore, derivatization of this compound can yield monomers suitable for polymerization. For example, converting the bromo group into a vinyl group (via Heck or Stille coupling) or an amino group (via Buchwald-Hartwig amination) could produce a monomer that can be incorporated into polymers. The resulting polymers, featuring the bulky and flexible azepane substituent, could exhibit unique thermal properties, mechanical strength, or solubility characteristics, making them suitable for applications in specialty coatings or advanced plastics. advancedsciencenews.com The azepane moiety can also serve as a ligand framework for creating novel metal catalysts for various organic transformations.
Applications of Azepane Systems in Chemical Sciences Non Clinical
Utility as Ligands in Catalysis and Asymmetric Synthesis
Azepane derivatives have been recognized for their potential as ligands in metal-catalyzed reactions, including asymmetric synthesis. The nitrogen atom within the azepane ring can coordinate to a metal center, while the substituents on the ring can influence the steric and electronic environment of the catalyst, thereby controlling its activity and selectivity.
Chiral azepanes are particularly valuable in asymmetric catalysis, where they can induce enantioselectivity in the formation of new stereocenters. For instance, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of dibenzo[b,d]azepines, which feature both central and axial chirality. semanticscholar.orgnih.gov These reactions can proceed with high yields and excellent diastereo- and enantioselectivities. semanticscholar.orgnih.gov The synthesis of substituted azepanes has been achieved through highly diastereoselective and enantioselective methods, such as asymmetric lithiation-conjugate additions, highlighting the utility of the azepane framework in creating stereochemically complex molecules. researchgate.net
Table 1: Examples of Azepane Systems in Catalysis
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Copper(I) / Ph-BPE | Asymmetric Intramolecular Reductive Cyclization | Synthesizes dibenzo[b,d]azepines with high diastereo- and enantioselectivity (>20:1 d.r., up to 99% ee). nih.gov |
| (-)-Sparteine-mediated | Asymmetric Lithiation-Conjugate Addition | Achieves highly diastereoselective and enantioselective synthesis of substituted azepanes. researchgate.net |
Integration into Advanced Material Frameworks
The structural and electronic properties of azepane-containing molecules make them suitable for incorporation into advanced materials. Their ability to influence charge transport, photophysical properties, and molecular packing is valuable in the design of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, materials capable of efficient light emission are crucial. google.com Azepine derivatives have been successfully integrated into the design of Thermally Activated Delayed Fluorescence (TADF) emitters. acs.org TADF molecules can harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. By modulating the azepine unit in the emitter's molecular structure, researchers have been able to fine-tune the energy levels (HOMO/LUMO) and reduce the singlet-triplet energy gap, which is critical for efficient TADF. This approach has led to the development of highly efficient OLEDs, with one study reporting a maximum external quantum efficiency (EQE) of nearly 40%. acs.org The dibenzo[b,f]azepine scaffold has also been identified as a promising moiety for OLED materials. nih.gov
Table 2: Performance of an Azepine-Modulated TADF-OLED
| Parameter | Value |
|---|---|
| Emitter | IDBmPPC (Azepine-based) |
| Maximum External Quantum Efficiency (EQE) | 39.6% |
| Maximum Current Efficiency | 130.1 cd A⁻¹ |
| Maximum Power Efficiency | 136.2 lm W⁻¹ |
| Color Coordinate (CIE) | (0.31, 0.57) |
Data sourced from ACS Materials Letters. acs.org
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, organic dyes are responsible for light absorption and electron injection into a semiconductor. The efficiency of these cells is highly dependent on the dye's structure. While direct applications of 1-(3-bromophenyl)azepane are not documented, related nitrogen-containing heterocyclic structures are commonly used as building blocks for D-π-A (Donor-π bridge-Acceptor) sensitizers. rsc.orgmdpi.com These structures can act as potent electron donors and influence the dye's absorption spectrum, energy levels, and ability to prevent charge recombination. rsc.org The dibenzo[b,f]azepine moiety has also been investigated for its potential in DSSC dyes. nih.gov
Role as Versatile Synthetic Intermediates for Non-Biological Targets
The azepane ring is a valuable scaffold in organic synthesis, serving as a building block for more complex, non-biological target molecules. researchgate.netdntb.gov.ua The functionalization of the azepane ring or the nitrogen atom allows for the construction of a diverse array of chemical structures.
The compound this compound is a prime example of a versatile synthetic intermediate. The bromo-substituent on the phenyl ring is a reactive handle that can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the facile introduction of various functional groups (aryl, alkyl, alkynyl, amino, etc.) at the 3-position of the phenyl ring, enabling the synthesis of a large library of novel compounds for materials science or other chemical applications.
Numerous synthetic methods have been developed to produce functionalized azepanes. These include:
Ring Expansion Reactions: A general method for synthesizing polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. researchgate.net
Tandem Cyclizations: An efficient method for preparing trifluoromethyl-substituted azepines has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov
Pseudo Three-Component Reactions: Coumarin-annulated azepines have been synthesized through the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with substituted acetophenones. rsc.org
These synthetic strategies underscore the importance of the azepane core in constructing diverse and complex molecular architectures for various chemical research areas. researchgate.net
Future Research Directions and Emerging Trends in Azepane Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
While the synthesis of N-aryl azepanes can be achieved through classical methods, future research is geared towards developing more efficient, sustainable, and scalable synthetic routes. Traditional methods often require harsh reaction conditions, which can be a limitation. google.com Modern synthetic strategies are increasingly focused on improving yield, reducing reaction times, and employing milder conditions.
One of the most promising methods for the synthesis of 1-(3-bromophenyl)azepane and its analogues is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and functional group tolerance. acs.org Future advancements in this area will likely focus on the development of more active and stable catalyst systems, potentially utilizing lower catalyst loadings and operating at room temperature. The use of well-defined pre-catalysts and high-throughput screening of ligands and reaction conditions could lead to significant improvements in efficiency.
Photochemical methods represent another burgeoning area for the synthesis of azepane derivatives. researchgate.net Light-mediated reactions can often proceed under mild conditions and offer unique reactivity pathways not accessible through thermal methods. For instance, photochemical dearomatization strategies involving nitrene intermediates derived from nitroarenes could provide a novel entry to polysubstituted azepanes. acs.org
Furthermore, the application of continuous flow chemistry is an emerging trend that could revolutionize the synthesis of N-arylazepanes. libretexts.org Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer handling of hazardous intermediates, making them ideal for process optimization and scale-up.
A comparative overview of potential synthetic methodologies is presented below:
| Synthetic Method | Potential Advantages | Areas for Future Development |
| Buchwald-Hartwig Amination | High functional group tolerance, broad substrate scope. acs.org | Lower catalyst loadings, room temperature reactions, more sustainable catalyst systems. |
| Photochemical Synthesis | Mild reaction conditions, unique reactivity. researchgate.net | Broader substrate scope, improved scalability. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, scalability. libretexts.org | Integration with other technologies (e.g., in-line analysis), development of robust heterogeneous catalysts. |
Exploration of Unprecedented Reactivity Patterns
The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. The exploration of its reactivity in various cross-coupling reactions is a key area for future research, enabling the synthesis of a diverse library of derivatives with potentially novel properties.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is expected that this compound would readily participate in such reactions. libretexts.orgorganic-chemistry.org Coupling with a variety of boronic acids or esters would allow for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 3-position of the phenyl ring. youtube.comresearchgate.net Future research may focus on expanding the scope of coupling partners and developing more robust catalytic systems that are tolerant of a wider range of functional groups.
Similarly, the Heck reaction offers a pathway to introduce alkenyl groups by coupling with alkenes. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of stilbene-like structures containing the azepane moiety. The Sonogashira coupling , which involves the reaction with terminal alkynes, would provide access to arylalkyne derivatives. organic-chemistry.orgwikipedia.orgyoutube.comjk-sci.com These reactions significantly expand the chemical space accessible from this compound.
Beyond these established cross-coupling reactions, future research could delve into more novel reactivity patterns, such as C-H activation reactions at other positions of the phenyl ring or transformations involving the azepane ring itself.
| Cross-Coupling Reaction | Reagent Type | Bond Formed | Potential Applications |
| Suzuki-Miyaura Coupling | Organoboron compounds libretexts.orgorganic-chemistry.org | C-C (aryl-aryl, aryl-alkyl) | Synthesis of biaryl compounds, functional materials. youtube.comresearchgate.net |
| Heck Reaction | Alkenes wikipedia.orgorganic-chemistry.org | C-C (aryl-alkenyl) | Synthesis of stilbenes and other vinylated aromatics. |
| Sonogashira Coupling | Terminal alkynes organic-chemistry.orgwikipedia.org | C-C (aryl-alkynyl) | Synthesis of conjugated systems, precursors for more complex molecules. youtube.comjk-sci.com |
Advancements in Computational Predictions and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool in modern chemical research. rsc.orgscispace.com For this compound and its derivatives, computational studies can provide valuable insights into their electronic structure, conformational preferences, and reactivity.
Future research will likely employ DFT calculations to:
Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts and ligands. researchgate.netnih.govnih.gov This is particularly valuable for complex catalytic cycles like the Buchwald-Hartwig amination.
Predict Molecular Properties: Properties relevant to materials science, such as electronic absorption and emission spectra, can be predicted, aiding in the rational design of new functional materials.
The synergy between experimental work and computational predictions will be crucial for accelerating the discovery and optimization of new reactions and materials based on the azepane scaffold.
Integration of Azepane Scaffolds into Novel Chemical Technologies
The unique structural and electronic properties of N-aryl azepanes make them attractive candidates for incorporation into novel chemical technologies. The ability to functionalize the phenyl ring of this compound opens up avenues for creating advanced materials with tailored properties.
One of the most exciting emerging applications for azepine-containing molecules is in the field of Organic Light-Emitting Diodes (OLEDs) . researchgate.netrsc.orgacs.org The non-planar structure of the azepine ring can be advantageous in designing host materials for phosphorescent OLEDs by preventing intermolecular aggregation and influencing the triplet energy levels. researchgate.netrsc.org Derivatives of this compound, synthesized via the cross-coupling reactions described above, could be investigated as novel host materials, emitters, or charge-transporting materials in OLED devices. Research in this area would focus on tuning the photophysical properties, such as the triplet energy and charge mobility, through systematic structural modifications. For instance, azepine-based compounds have been explored as components of thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies. acs.orgacs.orgresearchgate.net
Furthermore, azepane derivatives could find applications as:
Ligands in Catalysis: The nitrogen atom of the azepane ring can coordinate to metal centers, suggesting that chiral derivatives could be developed as ligands for asymmetric catalysis.
Building Blocks for Polymers: The difunctional nature of derivatives of this compound (e.g., after conversion of the bromine to another reactive group) could allow for their incorporation into novel polymers with interesting thermal and electronic properties.
The exploration of these and other applications will be a major driver of future research in azepane chemistry.
Q & A
Q. What are the common synthetic routes for 1-(3-bromophenyl)azepane, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated precursors like 3-bromophenyl derivatives react with azepane under basic conditions (e.g., NaH in DMF) to form the target compound. Microwave-assisted Claisen-Schmidt condensation has been employed for related bromophenyl chalcones, yielding ~62% efficiency under controlled irradiation . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature modulation (60–80°C for 6–12 hours), and purification via silica gel chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (δ 7.2–7.5 ppm for aromatic protons, δ 2.5–3.5 ppm for azepane ring protons) and mass spectrometry (m/z ~253 for M+). For example, NMR data for analogous compounds like 1-(pyridin-3-yl)azepane show distinct splitting patterns for azepane protons . High-resolution MS (HRMS) and elemental analysis further validate purity. X-ray crystallography may resolve steric effects of the bromine substituent .
Q. What preliminary biological assays are used to assess this compound's activity?
- Methodological Answer : Initial screening includes cytotoxicity assays (e.g., MTT or Presto Blue™) using cancer cell lines like MCF-7. For halogenated analogs, IC50 values range from 22–1484 µg/mL, with bromophenyl derivatives showing moderate activity (~42 µg/mL) . Dose-response curves and selectivity indices (normal vs. cancer cells) are calculated. Parallel assays for antimicrobial activity (e.g., MIC against E. coli) may follow .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved, and what are key bottlenecks?
- Methodological Answer : Yield enhancement strategies:
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-azepane bonding .
- Microwave optimization : Reduced reaction time (1–2 hours vs. 12 hours) and improved homogeneity .
Bottlenecks include bromine’s steric hindrance and azepane ring strain. Computational modeling (DFT) predicts transition states to guide solvent/base selection .
Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to chloro/nitro analogs?
- Methodological Answer : Bromine’s electrophilic character enhances binding to hydrophobic enzyme pockets (e.g., kinases). Comparative SAR studies show:
Q. What computational approaches are used to predict this compound's reactivity and binding modes?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with targets like dopamine receptors or cytochrome P450. For example, the bromophenyl moiety exhibits π-π stacking with aromatic residues in receptor binding pockets . MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line passage number, serum concentration). Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial tests .
- Dose normalization : Report activities as µM (not µg/mL) to account for molecular weight differences.
- Meta-analysis : Pool data from ≥3 independent studies; e.g., re-evaluate cytotoxicity of bromophenyl chalcones using unified cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
